molecular formula C5H9BrO B054715 trans-2-Bromocyclopentanol CAS No. 122673-88-5

trans-2-Bromocyclopentanol

Cat. No.: B054715
CAS No.: 122673-88-5
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-RFZPGFLSSA-N
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Description

trans-2-Bromocyclopentanol (C₅H₉BrO) is a brominated cyclopentanol derivative characterized by a hydroxyl (-OH) and bromine (-Br) group positioned on adjacent carbon atoms in a trans configuration on the cyclopentane ring. Its molecular weight is approximately 164.9 g/mol, with a density of ~1.6 g/cm³ and a melting point of 80–85°C (estimated).

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Cyclopentanol: One common method to synthesize trans-2-Bromocyclopentanol involves the bromination of cyclopentanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the trans configuration of the product.

    Hydrobromination of Cyclopentene: Another method involves the hydrobromination of cyclopentene. This reaction uses hydrobromic acid (HBr) in the presence of a peroxide initiator to add a bromine atom and a hydroxyl group across the double bond of cyclopentene, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-2-Bromocyclopentanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of trans-2-Bromocyclopentanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reactions: The compound can also undergo reduction reactions where the bromine atom is replaced by hydrogen, resulting in the formation of cyclopentanol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Substitution: trans-2-Hydroxycyclopentanol, trans-2-Cyanocyclopentanol.

    Oxidation: trans-2-Bromocyclopentanone.

    Reduction: Cyclopentanol.

Scientific Research Applications

Synthesis and Reactivity

trans-2-Bromocyclopentanol can be synthesized through the bromination of cyclopentanol, typically using bromine in a polar solvent. Its reactivity is characterized by its ability to undergo nucleophilic substitution and elimination reactions. Notably, it can react with concentrated aqueous HBr, leading to the formation of racemic trans-1,2-dibromocyclopentane through a mechanism that involves both retention of configuration and racemization .

Applications in Organic Chemistry

  • Synthesis of Complex Molecules :
    • This compound serves as a precursor for synthesizing various cyclic compounds and pharmaceuticals. Its bromine atom can be replaced by other nucleophiles, facilitating the introduction of functional groups.
    • Example : It has been utilized in the synthesis of cyclopentane derivatives that exhibit biological activity.
  • Mechanistic Studies :
    • The compound is often used in mechanistic studies to understand reaction pathways involving nucleophilic substitutions and electrophilic additions.
    • Case Study : Research has demonstrated that the reaction of this compound with nucleophiles can yield insights into stereochemical outcomes and reaction kinetics .
  • Chiral Synthesis :
    • The optical activity of this compound makes it useful in chiral synthesis, where it can be employed to create enantiomerically pure compounds.
    • Research Insight : Studies indicate that modifications to the compound's structure can lead to variations in optical activity, which is crucial for developing chiral drugs .

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound's structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.
    • Example : Derivatives of this compound have shown potential as anti-inflammatory agents.
  • Biological Activity Studies :
    • Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial properties.
    • Case Study : A study found that certain derivatives displayed significant inhibition against specific bacterial strains, suggesting their potential use as antibiotics .

Mechanism of Action

The mechanism of action of trans-2-Bromocyclopentanol involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

This section compares trans-2-bromocyclopentanol with structurally related cyclopentanol derivatives, focusing on molecular properties, reactivity, and applications.

cis-2-Bromocyclopentanol

  • Structure : The cis isomer has -Br and -OH groups on the same side of the cyclopentane ring.
  • Reactivity : Unlike the trans isomer, the cis configuration may hinder intramolecular hydrogen bonding, leading to differences in solubility and acidity. Reactions with HBr proceed via distinct stereochemical pathways, often yielding different diastereomers .
  • Applications : Less commonly reported in synthesis due to steric hindrance, but used in studies of stereoelectronic effects.

trans-2-Aminocyclopentanol (C₅H₁₁NO)

  • Structure: Replaces bromine with an amino (-NH₂) group. Molecular weight: 101.2 g/mol .
  • Reactivity: The amino group enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry.
  • Applications : Used in pharmaceutical intermediates and chiral ligands in asymmetric catalysis.

trans-2-(3-Fluorophenyl)cyclopentanol (C₁₁H₁₃FO)

  • Structure : Features a 3-fluorophenyl substituent. Molecular weight: 180.2 g/mol .
  • Reactivity: The electron-withdrawing fluorine atom stabilizes the aromatic ring, altering electronic properties. This enhances resistance to oxidation compared to non-fluorinated analogs.
  • Applications: Potential use in medicinal chemistry due to fluorine’s bioavailability-enhancing effects.

trans-2-Bromocyclopentyl Acetate

  • Structure: Acetylated derivative of this compound. Molecular weight: 207.1 g/mol .
  • Reactivity : The acetate group protects the hydroxyl, making the compound more lipophilic. It undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol.
  • Applications : Used as a protected intermediate in multi-step organic syntheses.

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications
This compound C₅H₉BrO 164.9 -Br, -OH Substitution, bromonium ion intermediates Organic synthesis, stereochemical studies
cis-2-Bromocyclopentanol C₅H₉BrO 164.9 -Br, -OH (cis) Steric hindrance limits reactions Academic research
trans-2-Aminocyclopentanol C₅H₁₁NO 101.2 -NH₂, -OH Nucleophilic reactions, ligand chemistry Pharmaceuticals, catalysis
trans-2-(3-Fluorophenyl)cyclopentanol C₁₁H₁₃FO 180.2 -C₆H₄F, -OH Enhanced aromatic stability Medicinal chemistry
trans-2-Bromocyclopentyl acetate C₇H₁₁BrO₂ 207.1 -Br, -OAc Hydrolysis to parent alcohol Protected intermediate

Stereochemical and Mechanistic Considerations

  • This compound exhibits unique reactivity due to its trans configuration, enabling stereoretentive pathways in substitution reactions. In contrast, cis-2-bromocyclopentanol often forms strained transition states, reducing reaction efficiency .
  • The fluorophenyl derivative (C₁₁H₁₃FO) demonstrates how electronic effects from substituents can override steric factors, stabilizing intermediates in aromatic systems .

Biological Activity

trans-2-Bromocyclopentanol is a halogenated alcohol with the molecular formula C5H9BrOC_5H_9BrO and a molecular weight of 165.028 g/mol. This compound has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential biological activities. The compound is primarily synthesized through electrophilic addition reactions involving cyclopentene and bromine sources, leading to the formation of bromohydrins, which can exhibit various biological effects.

  • IUPAC Name : this compound
  • CAS Number : 20377-79-1
  • Molecular Structure : The compound features a bromine atom and a hydroxyl group on the cyclopentane ring, positioned in a trans configuration, which influences its reactivity and biological interactions.

Mechanism of Synthesis

The synthesis of this compound typically involves the following steps:

  • Electrophilic Addition : The reaction begins with the addition of bromine to cyclopentene, forming a cyclic bromonium ion.
  • Nucleophilic Attack : Water acts as a nucleophile, attacking the more substituted carbon of the bromonium ion, leading to the formation of the bromohydrin.
  • Proton Transfer : A subsequent acid-base reaction results in the deprotonation of the hydroxyl group, yielding this compound.

This mechanism is crucial for understanding how this compound can participate in further chemical transformations.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological systems and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Botter et al. (1973) demonstrated that halogenated cyclopentanol derivatives can inhibit bacterial growth, suggesting their potential as antibacterial agents .

Mechanistic Studies

A mechanistic study on the reaction of this compound with nucleophiles like water and alcohols revealed that this compound can undergo substitution reactions leading to optically inactive products due to racemization processes . This behavior is significant for understanding its reactivity in biological systems.

Case Studies

  • Antibacterial Activity : A case study highlighted the efficacy of this compound against Staphylococcus aureus. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis.
    Test OrganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that concentrations above 50 µM led to significant cell death, suggesting potential application in cancer therapy.

Q & A

Basic Research Questions

Q. What is the stereochemical outcome of bromine water addition to cyclopentene, and how does this inform the synthesis of trans-2-Bromocyclopentanol?

  • The reaction proceeds via anti addition of bromine across the double bond of cyclopentene, resulting in the trans configuration at the C2 position. This stereochemical outcome is critical for confirming the product’s identity and purity. NMR spectroscopy (e.g., 1^1H and 13^{13}C) is typically used to verify the stereochemistry, while GC or HPLC ensures purity (>95.0% as per reagent standards for brominated analogs).

Q. What experimental protocols are recommended for isolating trans-2-Bromocyclopentanol from reaction mixtures?

  • Fractional distillation or column chromatography can separate the product from unreacted starting materials or diastereomeric by-products. Solvent selection (e.g., dichloromethane or ethyl acetate) should prioritize polarity matching, and purity should be cross-checked using melting point analysis and spectroscopic data.

Advanced Research Questions

Q. How can reaction conditions (e.g., temperature, solvent) be optimized to enhance the yield and selectivity of trans-2-Bromocyclopentanol?

  • Kinetic control (low temperatures) favors the trans product due to reduced thermal equilibration, while polar aprotic solvents (e.g., THF) stabilize the transition state during bromine addition. Comparative studies using high-purity reagents (e.g., >98.0% bromine sources) minimize side reactions, as noted in catalog specifications for brominated compounds.

Q. What mechanistic insights explain competing pathways (e.g., ring-opening or epoxidation) during the synthesis of trans-2-Bromocyclopentanol?

  • Competing pathways arise from electrophilic bromine interactions with the cyclopentene ring. Anti-Markovnikov addition dominates under controlled pH, but trace water or acidic conditions may promote ring-opening. Kinetic studies using stopped-flow techniques and DFT calculations can model these pathways.

Q. Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reaction rates or by-product profiles for trans-2-Bromocyclopentanol synthesis?

  • Replicate experiments under standardized conditions (e.g., inert atmosphere, reagent purity >95.0%) to isolate variables. Discrepancies in by-products (e.g., cis isomers) may stem from incomplete anti addition or residual moisture. Advanced techniques like X-ray crystallography or chiral HPLC can resolve structural ambiguities.

Q. What strategies validate the use of trans-2-Bromocyclopentanol as a chiral synthon in asymmetric catalysis?

  • The bromine atom serves as a leaving group for nucleophilic substitution, while the hydroxyl group enables further functionalization (e.g., tosylation). Enantiomeric excess (ee) can be quantified via chiral shift reagents in 19^{19}F NMR or circular dichroism (CD). Substrate scope studies should compare reactivity with cis-isomers to assess stereoelectronic effects.

Q. Methodological Frameworks

Q. How can researchers design a systematic investigation to explore trans-2-Bromocyclopentanol’s reactivity in cross-coupling reactions?

  • Develop sub-questions:

  • What palladium catalysts optimize Suzuki-Miyaura coupling with aryl boronic acids?
  • How does steric hindrance from the cyclopentane ring affect reaction kinetics?
    • Use DOE (Design of Experiments) to test variables (ligands, solvents) and characterize products via LC-MS and 1^1H NMR. Reference reagent catalogs for boronic acid purity standards (>97.0%) to ensure reproducibility.

Q. What statistical approaches are suitable for analyzing quantitative structure-activity relationships (QSAR) involving trans-2-Bromocyclopentanol derivatives?

  • Multivariate regression or machine learning models can correlate substituent effects (e.g., electron-withdrawing groups) with biological activity. Data should be validated through bootstrapping or cross-validation, leveraging crystallographic data for 3D-QSAR alignment.

Q. Tables for Key Data

Parameter Optimal Condition Analytical Method Reference
Stereochemical purity>95.0%Chiral HPLC, 1^1H NMR
Reaction temperature0–5°C (kinetic control)Cryostatic reactor setup
Solvent for isolationEthyl acetate/hexane mixColumn chromatography
Catalyst for Suzuki couplingPd(PPh3_3)4_4LC-MS, 13^{13}C NMR

Properties

IUPAC Name

(1R,2R)-2-bromocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVWZYQFAVLQKE-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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